Vortioxetine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Vortioxetine is a medication approved by the FDA in 2013 for the treatment of Major Depressive Disorder (MDD) in adults []. Numerous scientific studies have investigated its efficacy in treating depression.

- Positive Outcomes: Meta-analyses of randomized controlled trials (RCTs) have shown that Vortioxetine at doses of 5, 10, and 20mg is significantly more effective than placebo in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) [, ]. Additionally, these studies suggest higher response and remission rates in patients taking vortioxetine compared to placebo [, ].

- Real-World Effectiveness: Studies examining real-world use of vortioxetine also support its effectiveness. These studies report significant improvements in depressive symptoms, patient-reported outcomes, and even cognitive function in patients receiving vortioxetine compared to controls [, ].

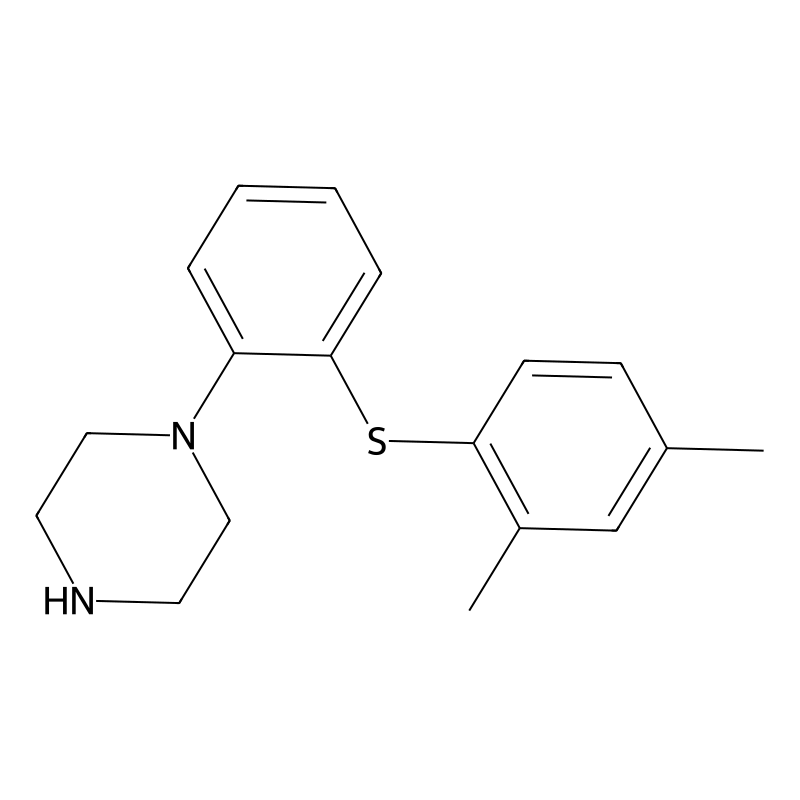

Vortioxetine is a novel antidepressant primarily used for the treatment of major depressive disorder in adults. It is marketed under the trade names Trintellix and Brintellix. The compound's chemical structure is characterized as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, which classifies it as a bis-aryl-sulfanyl amine and a piperazine derivative. Vortioxetine functions as a serotonin modulator and stimulator, enhancing the availability of serotonin in the central nervous system by inhibiting its reuptake and interacting with various serotonin receptors .

- Vortioxetine can cause side effects, including nausea, vomiting, diarrhea, constipation, dizziness, fatigue, and sexual problems [].

- In some cases, it may increase suicidal thoughts, especially in young adults. It's crucial to be monitored by a healthcare professional while taking vortioxetine [].

- No data is readily available on flammability or specific reactivity of vortioxetine.

Vortioxetine undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2D6, which converts it into several metabolites. The major inactive metabolite produced is Lu AA34443, while Lu AA39835, a minor active metabolite, does not significantly cross the blood-brain barrier. Other metabolic pathways include oxidation by CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6, followed by glucuronidation .

Key Chemical Properties- Chemical Formula: C18H21N3S

- Acid Dissociation Constants (pKa): 9.1 and 3.0

- Bioavailability: 75%

- Half-life: Approximately 66 hours

Vortioxetine exhibits a multimodal mechanism of action:

- Serotonin Transporter: It binds with high affinity to the serotonin transporter (Ki = 1.6 nM), inhibiting serotonin reuptake.

- Serotonin Receptors:

These interactions contribute to its antidepressant effects, although the specific role of each receptor in its therapeutic efficacy remains under investigation.

The synthesis of vortioxetine involves several steps:

- Formation of Piperazine Derivative: The initial step typically involves the synthesis of a piperazine ring.

- Aryl-Sulfanyl Group Addition: The introduction of a bis-aryl-sulfanyl moiety is achieved through nucleophilic substitution reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Vortioxetine is primarily indicated for:

- Major Depressive Disorder: It is prescribed to improve mood and alleviate symptoms associated with depression.

- Potential Future Uses: Ongoing research suggests possible applications in treating anxiety disorders and cognitive dysfunction related to depression .

Vortioxetine's pharmacokinetics can be significantly influenced by other medications:

- CYP2D6 Inhibitors/Inducers: Co-administration with strong inhibitors may necessitate dosage reductions by half, while strong inducers may require increases up to three times the maximum recommended dose.

- Other Drug Interactions: Genetic variations in cytochrome P450 enzymes can lead to differing clearance rates among individuals, impacting effective dosing strategies .

Vortioxetine shares similarities with several other antidepressants but stands out due to its unique receptor activity profile.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Sertraline | Selective serotonin reuptake inhibitor | Primarily inhibits serotonin reuptake |

| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine |

| Escitalopram | Selective serotonin reuptake inhibitor | High selectivity for serotonin transporter |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Does not primarily affect serotonin levels |

| Mirtazapine | Noradrenergic and specific serotonergic antidepressant | Acts on multiple neurotransmitter systems |

Vortioxetine's multimodal action involving both inhibition of serotonin reuptake and modulation of various serotonin receptors distinguishes it from traditional selective serotonin reuptake inhibitors and other classes of antidepressants .

Vortioxetine exhibits extensive polymorphism with multiple well-characterized crystalline forms documented in the literature. The compound has been successfully crystallized in at least ten distinct polymorphic forms, each exhibiting unique physicochemical properties and stability profiles [1] [2] [3] [4].

The most extensively studied forms include the classical alpha (α), beta (β), and gamma (γ) forms originally described in the foundational patent literature [2] [3]. Form β represents the most thermodynamically stable polymorph under standard conditions, characterized by low hygroscopicity and high melting point, making it particularly suitable for pharmaceutical tablet formulations [2]. In contrast, Form α demonstrates metastable behavior, spontaneously transforming to Form β at room temperature, while Form γ exhibits pronounced hygroscopic properties with approximately 2.0% water uptake under low-humidity conditions [2].

Recent crystallographic investigations have identified three novel polymorphic forms designated as λ (lambda), ω (omega), and σ (sigma) [1]. Form λ represents a stable hydrated polymorph with a molar ratio of vortioxetine hydrobromide to water of approximately 1:1.5, demonstrating enhanced stability compared to previously known hydrated forms [1]. Form ω constitutes a monohydrate crystalline structure (1:1 molar ratio) that remarkably maintains its crystalline integrity even under moisture exposure conditions, exhibiting superior environmental stability compared to other known polymorphs [1]. Form σ represents a substantially anhydrous crystalline form with water content between 0 and 1% w/w, obtained through controlled dehydration of Form ω [1].

Additionally, specialized forms have been developed including a novel hemihydrobromide crystal characterized by reduced bromide content and enhanced thermal stability [3], and Form A with controlled hydration levels between 4.2-4.8% w/w [5]. Table 1 provides comprehensive identification data for all characterized polymorphic forms.

X-ray Crystallographic Analysis of Molecular Structure

Comprehensive X-ray powder diffraction (XRPD) analysis has been performed for multiple vortioxetine polymorphs, revealing distinct crystallographic signatures for each form [1] [6] [3]. The XRPD patterns serve as definitive fingerprints for polymorph identification and quality control purposes.

Form λ exhibits characteristic diffraction peaks at 2θ angles of 4.0°, 8.0°, 12.0°, 12.7°, 15.7°, 16.0°, 16.4°, 19.0°, 20.1°, and 20.3° ± 0.2° [1]. Form ω demonstrates a distinctly different pattern with most intense peaks at 3.8°, 11.3°, 17.5°, 18.7°, 18.9°, 19.7°, 20.5°, 20.6°, 22.6°, 23.9°, 27.1°, and 28.4° ± 0.2° [1]. Form σ presents the most complex diffraction pattern with eighteen characteristic peaks spanning from 3.8° to 28.2° [1].

Single crystal X-ray diffraction studies have been conducted on vortioxetine free base and its methanol monosolvate, providing detailed molecular structure information [6]. The free base crystallizes in the triclinic space group P1̄ with unit cell parameters a = 7.616 Å, b = 8.327 Å, c = 13.901 Å, α = 85.0°, β = 77.6°, and γ = 74.3° [6]. The methanol monosolvate adopts a monoclinic structure in space group P21/c with dimensions a = 13.210 Å, b = 18.150 Å, c = 8.175 Å, and β = 104.4° [6].

Molecular conformation analysis reveals that vortioxetine maintains similar three-dimensional arrangements across different crystal forms. The dihedral angle between the two aromatic rings connected by the sulfur bridge ranges from 80.04° to 84.94°, while the C-S-C bond angle varies between 102.76° and 103.41° [6]. The piperazine ring consistently adopts a chair conformation with the exocyclic N-C bond in a pseudo-equatorial orientation across all characterized structures [6].

Thermodynamic Relationships between Polymorphs

The thermodynamic hierarchy among vortioxetine polymorphs has been established through systematic stability studies and thermal analysis [1] [2] [7]. Form β represents the most thermodynamically stable polymorph under ambient conditions, serving as the ultimate destination for phase transitions from metastable forms [2]. This stability is attributed to optimal crystal packing efficiency and minimal lattice energy.

The conversion pathways between polymorphs follow well-defined thermodynamic principles. Form λ undergoes controlled transformation to Form ω through dehydration processes, which can be achieved either by prolonged vacuum exposure at room temperature (approximately 14 days) or accelerated heating under vacuum at 40°C for 2 hours [1]. Subsequently, Form ω converts to Form σ through further dehydration at elevated temperatures (40-90°C) or extended drying periods [1].

Thermal analysis reveals that the hemihydrobromide crystal form exhibits exceptional thermal stability with a melting point of 213°C and decomposition onset at 216°C [3]. Thermogravimetric analysis confirms the anhydrous nature of this form, showing minimal weight loss (<1.5%) before 150°C [3]. Differential scanning calorimetry studies provide insight into the energetic relationships between forms, though specific enthalpy values for phase transitions are not extensively documented in the available literature.

The hygroscopic behavior varies significantly among polymorphs, directly correlating with thermodynamic stability. Form ω demonstrates remarkable resistance to moisture-induced phase transitions, maintaining structural integrity even under high humidity conditions (75% relative humidity) [1]. In contrast, Form γ shows pronounced hygroscopicity with 2.0% water uptake under low-humidity conditions [2]. The hemihydrobromide crystal exhibits superior environmental stability with only 0.28% weight change across 20-80% relative humidity range [3].

Amorphous Forms and Co-precipitate Characteristics

Vortioxetine can be successfully prepared in amorphous forms through various methodologies, including spray drying, melt quenching, and co-precipitation with pharmaceutical excipients [8] [5] [9]. Amorphous vortioxetine demonstrates significantly enhanced dissolution rates compared to crystalline counterparts, making it attractive for bioavailability enhancement applications [9] [10].

Co-precipitation with copovidone has been extensively investigated as a method for producing stable amorphous formulations [5]. The resulting co-precipitates exhibit enhanced physical stability compared to pure amorphous forms, with the polymer matrix providing molecular-level dispersion and inhibiting crystallization. X-ray powder diffraction analysis of these co-precipitates shows characteristic broad halos indicative of the amorphous state rather than sharp crystalline peaks [5].

Novel approaches utilizing mesoporous silica matrices have demonstrated exceptional potential for amorphous vortioxetine stabilization [11] [9]. Three distinct silica systems have been characterized: MCM-41 (pore size ~4 nm), SBA-15 (pore size ~9 nm), and MCF (pore size ~30 nm). The physical stability of confined amorphous vortioxetine varies dramatically with the silica matrix, following the order SBA-15 > MCM-41 > MCF [9].

Nitrogen adsorption measurements and solid-state NMR spectroscopy reveal that drug molecules adopt different adsorption states depending on the pore architecture [11] [9]. In SBA-15, vortioxetine molecules exist in a dispersive state with weak drug-drug interactions, contributing to superior physical stability exceeding three months under accelerated conditions [9]. Conversely, in MCM-41 and MCF systems, molecules aggregate within the pores, leading to stronger intermolecular interactions and reduced stability [9].

The drug loading significantly influences amorphous stability, with lower loading levels consistently producing more stable systems [9]. This relationship reflects the reduced probability of molecular collision and nucleation events at lower concentrations within the confined environment.

Influence of Adsorption State on Physical Stability

The adsorption state of vortioxetine molecules profoundly influences physical stability in amorphous systems, particularly within confined environments [9] [10]. Systematic investigations using ordered mesoporous silica matrices have revealed fundamental relationships between molecular arrangement and stability outcomes.

In SBA-15 systems, vortioxetine molecules adopt a highly dispersive adsorption state characterized by minimal drug-drug interactions [9]. Solid-state ¹H-¹³C NMR spectroscopy demonstrates broader spectral peaks compared to crystalline material, indicating a distribution of molecular environments within the pores [11]. The carbon nuclei of confined molecules experience varied local environments, with ¹³C chemical shift analysis revealing weakened intermolecular interactions in the SBA-15 system compared to other matrices [11].

The pore size effect on molecular organization is pronounced, with smaller pores (MCM-41, ~4 nm) promoting molecular aggregation due to spatial constraints [9]. Intermediate pore sizes (SBA-15, ~9 nm) provide optimal conditions for dispersive adsorption while maintaining sufficient surface area for molecular stabilization. Large pores (MCF, ~30 nm) fail to provide adequate confinement effects, resulting in bulk-like aggregation behavior [9].

Physical stability testing under controlled conditions (303.15 K, 56% relative humidity) demonstrates remarkable differences in crystallization tendency. Amorphous vortioxetine in MCF crystallizes within one week, while MCM-41 systems show intermediate stability, and SBA-15 composites remain amorphous for over three months [9]. These stability differences directly correlate with the strength of drug-drug interactions as measured by spectroscopic techniques.

The molecular mobility within confined systems varies inversely with stability, supporting the theoretical framework that reduced molecular motion inhibits nucleation and crystal growth processes [9]. Temperature-dependent studies reveal activation energies for molecular relaxation that vary significantly with the adsorption state, providing mechanistic insight into stability enhancement mechanisms.

Dissolution enhancement is observed for all confined amorphous systems compared to bulk crystalline material, with the magnitude of improvement correlating with the degree of molecular dispersion [9]. The fastest dissolution rates are achieved with SBA-15 systems, reflecting both the amorphous nature and optimal molecular organization within the pore structure.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Treatment of major depressive episodes in adults.

Treatment of major depressive disorde

Livertox Summary

Drug Classes

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Vortioxetine is included in the database.

Brintellix is indicated for the treatment of major depressive disorder (MDD). The efficacy of Brintellix was established in six 6 to 8 week studies (including one study in the elderly) and one maintenance study in adults. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N06 - Psychoanaleptics

N06A - Antidepressants

N06AX - Other antidepressants

N06AX26 - Vortioxetine

Mechanism of Action

1-(2-(2,4-Dimethylphenyl-sulfanyl)-phenyl)-piperazine (Lu AA21004) is a human (h) serotonin (5-HT)(3A) receptor antagonist (K(i) = 3.7 nM), h5-HT(7) receptor antagonist (K(i) = 19 nM), h5-HT(1B) receptor partial agonist (K(i) = 33 nM), h5-HT(1A) receptor agonist (K(i) = 15 nM), and a human 5-HT transporter (SERT) inhibitor (K(i) = 1.6 nM) (J Med Chem 54:3206-3221, 2011). Here, we confirm that Lu AA21004 is a partial h5-HT(1B) receptor agonist [EC(50) = 460 nM, intrinsic activity = 22%] using a whole-cell cAMP-based assay and demonstrate that Lu AA21004 is a rat (r) 5-HT(7) receptor antagonist (K(i) = 200 nM and IC(50) = 2080 nM). In vivo, Lu AA21004 occupies the r5-HT(1B) receptor and rSERT (ED(50) = 3.2 and 0.4 mg/kg, respectively) after subcutaneous administration and is a 5-HT(3) receptor antagonist in the Bezold-Jarisch reflex assay (ED(50) = 0.11 mg/kg s.c.). In rat microdialysis experiments, Lu AA21004 (2.5-10.0 mg/kg s.c.) increased extracellular 5-HT, dopamine, and noradrenaline in the medial prefrontal cortex and ventral hippocampus. Lu AA21004 (5 mg/kg per day for 3 days; minipump subcutaneously), corresponding to 41% rSERT occupancy, significantly increased extracellular 5-HT in the ventral hippocampus. Furthermore, the 5-HT(3) receptor antagonist, ondansetron, potentiated the increase in extracellular levels of 5-HT induced by citalopram. Lu AA21004 has antidepressant- and anxiolytic-like effects in the rat forced swim (Flinders Sensitive Line) and social interaction and conditioned fear tests (minimal effective doses: 7.8, 2.0, and 3.9 mg/kg). In conclusion, Lu AA21004 mediates its pharmacological effects via two pharmacological modalities: SERT inhibition and 5-HT receptor modulation. In vivo, this results in enhanced release of several neurotransmitters and antidepressant- and anxiolytic-like profiles at doses for which targets in addition to the SERT are occupied. The multimodal activity profile of Lu AA21004 is distinct from that of current antidepressants.

The mechanism of the antidepressant effect of vortioxetine is not fully understood, but is thought to be related to its enhancement of serotonergic activity in the CNS through inhibition of the reuptake of serotonin (5-HT). It also has several other activities including 5-HT3 receptor antagonism and 5-HT1A receptor agonism. The contribution of these activities to vortioxetine's antidepressant effect has not been established.

The monoaminergic network, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA) pathways, is highly interconnected and has a well-established role in mood disorders. Preclinical research suggests that 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT3, and 5-HT7 receptors as well as the 5-HT transporter (SERT), may have important roles in treating depression. This study evaluated the neuropharmacological profile of Lu AA21004, a novel multimodal antidepressant combining 5-HT3 and 5-HT7 receptor antagonism, 5-HT1B receptor partial agonism, 5-HT1A receptor agonism, and SERT inhibition in recombinant cell lines. Extracellular 5-HT, NE and DA levels were evaluated in the ventral hippocampus (vHC), medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) after acute and subchronic treatment with Lu AA21004 or escitalopram. The acute effects of LuAA21004 on NE and DA neuronal firing were also evaluated in the locus coeruleus (LC) and ventral tegmental area (VTA), respectively. Acute Lu AA21004 dose-dependently increased 5-HT in the vHC, mPFC and NAc. Maximal 5-HT levels in the vHC were higher than those in the mPFC. Furthermore, mPFC 5-HT levels were increased at low SERT occupancy levels. In the vHC and mPFC, but not the NAc, high Lu AA21004 doses increased NE and DA levels. Lu AA21004 slightly decreased LC NE neuronal firing and had no effect on VTA DA firing. Results are discussed in context of occupancy at 5-HT3, 5-HT1B and 5-HT1A receptors and SERT. In conclusion, Lu AA21004, acting via two pharmacological modalities, 5-HT receptor modulation and SERT inhibition, results in a brain region-dependent increase of multiple neurotransmitter concentrations. and ECNP. All rights reserved. PMID:22612991

Vortioxetine, a novel antidepressant with multimodal action, is a serotonin (5-HT)3, 5-HT7 and 5-HT1D receptor antagonist, a 5-HT1B receptor partial agonist, a 5-HT1A receptor agonist and a 5-HT transporter (SERT) inhibitor. Vortioxetine has been shown to improve cognitive performance in several preclinical rat models and in patients with major depressive disorder. Here we investigated the mechanistic basis for these effects by studying the effect of vortioxetine on synaptic transmission, long-term potentiation (LTP), a cellular correlate of learning and memory, and theta oscillations in the rat hippocampus and frontal cortex. Vortioxetine was found to prevent the 5-HT-induced increase in inhibitory post-synaptic potentials recorded from CA1 pyramidal cells, most likely by 5-HT3 receptor antagonism. Vortioxetine also enhanced LTP in the CA1 region of the hippocampus. Finally, vortioxetine increased fronto-cortical theta power during active wake in whole animal electroencephalographic recordings. In comparison, the selective SERT inhibitor escitalopram showed no effect on any of these measures. Taken together, our results indicate that vortioxetine can increase pyramidal cell output, which leads to enhanced synaptic plasticity in the hippocampus. Given the central role of the hippocampus in cognition, these findings may provide a cellular correlate to the observed preclinical and clinical cognition-enhancing effects of vortioxetine.

For more Mechanism of Action (Complete) data for VORTIOXETINE (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single oral dose of [14C]labeled vortioxetine, approximately 59% and 26% of the administered radioactivity was recovered in the urine and feces, respectively as metabolites. Negligible amounts of unchanged vortioxetine were excreted in the urine up to 48 hours.

The apparent volume of distribution of vortioxetine is approximately 2600 L, indicating extensive extravascular distribution.

/MILK/ It is not known whether vortioxetine is present in human milk. Vortioxetine is present in the milk of lactating rats.

Vortioxetine is a new multi-modal drug against major depressive disorder with high affinity for a range of different serotonergic targets in the CNS. We report the (11)C-labeling of vortioxetine with (11)C-MeI using a Suzuki-protocol that allows for the presence of an unprotected amine. Preliminary evaluation of (11)C-vortioxetine in a Danish Landrace pig showed rapid brain uptake and brain distribution in accordance with the pharmacological profile, all though an unexpected high binding in cerebellum was also observed. (11)C-vortioxetine displayed slow tracer kinetics with peak uptake after 60 min and with limited wash-out from the brain. Further studies are needed but this radioligand may prove to be a valuable tool in unraveling the clinical effects of vortioxetine.

Vortioxetine and related material was mainly excreted by faeces in mice (84%), rats (69%) and dogs (59-65% in two separate studies), whereas humans showed prominent urinary excretion (59%) compared to faeces (26%). In excretion studies, the recovery of (14)C-Vortioxetine and related material was close to 100% in rodents. Dogs and humans exhibited a protracted excretion and the recovery was approximately 90% and 85% after 168 hours and 360 hours, respectively.

The objective was to describe the pharmacokinetics of vortioxetine and evaluate the effect of intrinsic and extrinsic factors in the healthy population. Data from 26 clinical pharmacology studies were pooled. A total of 21,758 vortioxetine quantifiable plasma concentrations were collected from 887 subjects with corresponding demography. The doses ranged from 2.5 to 75 mg (single dose) and 2.5-60 mg (multiple QD doses). The pharmacokinetics of vortioxetine was best characterised by a two-compartment model with first-order absorption, lag-time and linear elimination, with interindividual error terms for absorption rate constant, oral clearance and central volume of distribution. The population mean was 32.7 L/hr for oral clearance and 1.97*10(3) L for the central volume of distribution. The average elimination half-life was 65.8 hr. CYP2D6 inferred metabolic status (ultra, extensive, intermediate or poor metabolisers) and age on oral clearance and height on central volume of distribution were identified as statistically significant covariate-parameter relationships. For CYP2D6 poor metabolizers, CL/F was approximately 50% to that seen in CYP2D6 extensive metabolizers. The impact of height on V2/F and age on CL/F was low and not considered to be clinically relevant. The final model was found to be reliable, stable and predictive. A reliable, stable and predictive pharmacokinetic model was developed to characterize pharmacokinetics of vortioxetine in the healthy population.

For more Absorption, Distribution and Excretion (Complete) data for VORTIOXETINE (10 total), please visit the HSDB record page.

Metabolism Metabolites

All metabolites detected in human hepatocytes were also present in dogs, mice and rats (plasma and/or urine) in vivo, except for a glucuronide conjugate of monohydroxy-Vortioxetine which was not found in mice or rats. Among all species tested, rabbit hepatocytes appeared to have the metabolite profile closer to human hepatocyte metabolite profile.

Associated Chemicals

Wikipedia

1,2,3,4,6-Pentagalloyl_glucose

FDA Medication Guides

Vortioxetine Hydrobromide

TABLET;ORAL

TAKEDA PHARMS USA

09/20/2021

Drug Warnings

Potentially life-threatening serotonin syndrome has been reported with serotonergic antidepressants, including vortioxetine, when used alone, but particularly with concurrent use of other serotonergic drugs (including serotonin (5-hydroxytryptamine; 5-HT) type 1 receptor agonists ("triptans"), tricyclic antidepressants, buspirone, fentanyl, lithium, tramadol, tryptophan, and St. John's wort (Hypericum perforatum)) and with drugs that impair the metabolism of serotonin (particularly monoamine oxidase (MAO) inhibitors, both those used to treat psychiatric disorders and others, such as linezolid and methylene blue). Manifestations of serotonin syndrome may include mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures, and/or GI symptoms (e.g., nausea, vomiting, diarrhea). Patients receiving vortioxetine should be monitored for the development of serotonin syndrome. Concurrent or recent (i.e., within 2 weeks) therapy with MAO inhibitors intended to treat psychiatric disorders is contraindicated. Use of an MAO inhibitor intended to treat psychiatric disorders within 3 weeks of vortioxetine discontinuance also is contraindicated. Vortioxetine also should not be initiated in patients who are being treated with other MAO inhibitors such as linezolid or IV methylene blue. If concurrent therapy with vortioxetine and other serotonergic drugs is clinically warranted, the patient should be made aware of the potential increased risk for serotonin syndrome, particularly during initiation of therapy or when dosage is increased. If manifestations of serotonin syndrome occur, treatment with vortioxetine and any concurrently administered serotonergic agents should be immediately discontinued and supportive and symptomatic treatment initiated.

Serotonergic antidepressants, including vortioxetine, may increase the risk of bleeding events. Concomitant use of aspirin, nonsteroidal anti-inflammatory agents (NSAIAs), warfarin, and other anticoagulants may add to this risk. Case reports and epidemiologic studies have demonstrated an association between use of drugs that interfere with serotonin reuptake and the occurrence of GI bleeding. Bleeding events related to drugs that inhibit serotonin reuptake have ranged from ecchymoses, hematomas, epistaxis, and petechiae to life-threatening hemorrhages. The manufacturer recommends that patients be advised of the increased risk of bleeding associated with concomitant use of vortioxetine and aspirin or other NSAIAs, warfarin, or other drugs that affect coagulation or bleeding.

Treatment with serotonergic drugs, including vortioxetine, may result in hyponatremia. In many cases, hyponatremia appears to be due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH). One case of hyponatremia with a serum sodium concentration lower than 110 mmol/L has been reported with vortioxetine in a premarketing study. Geriatric individuals and patients receiving diuretics or who are otherwise volume depleted may be at greater risk of developing hyponatremia with serotonergic antidepressants. Signs and symptoms of hyponatremia include headache, difficulty concentrating, memory impairment, confusion, weakness, and unsteadiness, which may lead to falls; more severe and/or acute cases have been associated with hallucinations, syncope, seizures, coma, respiratory arrest, and death. Vortioxetine should be discontinued and appropriate medical intervention should be instituted in patients with symptomatic hyponatremia.

For more Drug Warnings (Complete) data for VORTIOXETINE (18 total), please visit the HSDB record page.

Biological Half Life

The oral absolute bioavailability was approximately 10% in the rat, 48% in the dog and 75% in patients, with terminal elimination half-life values of 3.0, 7.9 and 66 hours, respectively.

... Data from 26 clinical pharmacology studies were pooled. A total of 21,758 vortioxetine quantifiable plasma concentrations were collected from 887 subjects with corresponding demography. The doses ranged from 2.5 to 75 mg (single dose) and 2.5-60 mg (multiple QD doses). ... The average elimination half-life was 65.8 hr. ...

The mean elimination half-life and oral clearance are 66 hours and 33 L/hr, respectively.

Use Classification

Human Drugs -> EU pediatric investigation plans

Clinical Laboratory Methods

Storage Conditions

Interactions

Concomitant use of vortioxetine and a selective serotonin-reuptake inhibitor (SSRI) or selective serotonin- and norepinephrine-reuptake inhibitor (SNRI) is associated with a risk of serious, sometimes fatal, serotonin syndrome. If concomitant use of vortioxetine and an SSRI or SNRI is clinically warranted, patients should be advised of the increased risk for serotonin syndrome, particularly during treatment initiation and dosage increases. If serotonin syndrome manifestations occur, treatment with vortioxetine and the concurrently administered SSRI or SNRI should be discontinued immediately and supportive and symptomatic treatment should be initiated.

Concomitant use of vortioxetine and diuretics may increase the risk of hyponatremia.

When vortioxetine is administered concurrently with carbamazepine (a potent CYP inducer) for longer than 14 days, increasing the dosage of vortioxetine should be considered. The manufacturer recommends that the maximum dosage of vortioxetine not exceed 3 times the original dosage. Following discontinuance of carbamazepine, the original vortioxetine dosage should be resumed within 14 days.

For more Interactions (Complete) data for VORTIOXETINE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Gonda X, Sharma SR, Tarazi FI. Vortioxetine: a novel antidepressant for the treatment of major depressive disorder. Expert Opin Drug Discov. 2019 Jan;14(1):81-89. doi: 10.1080/17460441.2019.1546691. Epub 2018 Nov 20. PubMed PMID: 30457395.

3: Marchiafava M, Piccirilli M, Bedetti C, Baglioni A, Menna M, Elisei S. Effectiveness of serotonergic drugs in the management of problem behaviors in patients with neurodevelopmental disorders. Psychiatr Danub. 2018 Nov;30(Suppl 7):644-647. PubMed PMID: 30439864.